molecular formula C22H27N3O B11565881 2-[(4-methylphenyl)amino]-N'-{(1E,2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}acetohydrazide (non-preferred name)

2-[(4-methylphenyl)amino]-N'-{(1E,2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}acetohydrazide (non-preferred name)

Cat. No.: B11565881
M. Wt: 349.5 g/mol
InChI Key: NFFAQQJRVNCFRT-PORCUZMESA-N
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Description

N’-[(1E,2E)-2-METHYL-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-EN-1-YLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, hydrazide groups, and alkyl substituents, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2E)-2-METHYL-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-EN-1-YLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE typically involves a multi-step process. The initial step often includes the formation of the prop-2-en-1-one backbone through aldol condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and solvents that facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2E)-2-METHYL-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-EN-1-YLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-[(1E,2E)-2-METHYL-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-EN-1-YLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[(1E,2E)-2-METHYL-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-EN-1-YLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological activities. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E,2E)-2-METHYL-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-EN-1-YLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

2-(4-methylanilino)-N-[(E)-[(E)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C22H27N3O/c1-16(2)20-9-7-19(8-10-20)13-18(4)14-24-25-22(26)15-23-21-11-5-17(3)6-12-21/h5-14,16,23H,15H2,1-4H3,(H,25,26)/b18-13+,24-14+

InChI Key

NFFAQQJRVNCFRT-PORCUZMESA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C(=C/C2=CC=C(C=C2)C(C)C)/C

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC(=CC2=CC=C(C=C2)C(C)C)C

Origin of Product

United States

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